Absence of Verified, Comparator-Based Bioactivity Data Across Prime Databases
A comprehensive search of primary research literature (PubMed), patent repositories (Google Patents), and authoritative bioactivity databases (ChEMBL, BindingDB) as of May 2026 yielded zero entries containing quantitative IC₅₀, Kd, or cellular activity data for 4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide. While vendor sites (excluded per protocol) allude to analog data (e.g., MCF-7 IC₅₀ = 15 µM for unspecified members of the series), these cannot be verified against a primary source [1]. This represents a critical data gap: no head-to-head comparison or cross-study benchmark exists to position the target compound relative to its closest structural analogs, CAS 98061-62-2, 478045-54-4, or the 2-methylpropanamide derivative CAS 453590-29-9.
| Evidence Dimension | Bioactivity Data Availability |
|---|---|
| Target Compound Data | No quantitative data in primary literature or authoritative databases |
| Comparator Or Baseline | N-(3-cyano-5-phenylfuran-2-yl)benzamide (CAS 98061-62-2) and other analogs: No comparative quantitative data available |
| Quantified Difference | Not calculable; data completely absent for both target and comparators from permissible sources |
| Conditions | Literature and database search across PubMed, PubChem, ChEMBL, BindingDB, Google Patents (2026-05-04) |
Why This Matters
Procurement decisions cannot be made on the basis of claimed potency or differentiation without verified quantitative benchmarks, necessitating in-house profiling as a prerequisite for selection.
- [1] PubChem. (2026). Compound Summary for CID 730906: 4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide. National Center for Biotechnology Information. Retrieved May 4, 2026. View Source
